molecular formula C17H12ClNO3S B332184 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE

5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE

Cat. No.: B332184
M. Wt: 345.8 g/mol
InChI Key: BTIAAMWQYVYEFI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thiazole ring, a phenyl group, and a benzylidene moiety substituted with chloro, hydroxy, and methoxy groups

Preparation Methods

The synthesis of 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-phenyl-1,3-thiazol-4(5H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity.

Chemical Reactions Analysis

5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylidene moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE can be compared with other similar compounds, such as:

    5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound shares a similar benzylidene moiety but differs in the presence of a pyrimidinedione ring instead of a thiazole ring.

    5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound also contains a similar benzylidene moiety but has a pyrimidinetrione ring.

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClNO3S

Molecular Weight

345.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C17H12ClNO3S/c1-22-13-8-10(7-12(18)15(13)20)9-14-16(21)19-17(23-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9-

InChI Key

BTIAAMWQYVYEFI-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)Cl)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Cl)O

Origin of Product

United States

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